1,2,5-Thiadiazolidine 1,1-dioxide
Overview
Description
1,2,5-Thiadiazolidine 1,1-dioxide belongs to the class of organic compounds known as sulfanilides. These are organic aromatic compounds containing a sulfanilide moiety . It has been reported that 1,2,5-Thiadiazolidin-3-one 1,1-dioxide-based heterocyclic sulfides are potent inhibitors of human tryptase .
Synthesis Analysis
The synthesis of 1,2,5-Thiadiazolidine 1,1-dioxide involves several steps. Starting from proteogenic amino acids, the process includes reduction, carbamoylation-sulfamoylation, intermolecular cyclization via the Mitsunobu reaction, and acylation . Another method involves the reaction of sulfuryl chloride with 2-chloroethylamine or 3-chloropropylamine hydrochlorides, followed by treatment with a primary amine and triethylamine, and ring closure with K2CO3 in DMSO .
Molecular Structure Analysis
The molecular structure of 1,2,5-Thiadiazolidine 1,1-dioxide has been studied extensively. An overview of all currently known structures containing the 1,2,5-thiadiazole 1,1-dioxide motif (including the anions radical species) is provided according to the Cambridge Structural Database search . The analysis of the bond lengths typical for neutral and anion radical species is performed, providing a useful tool for unambiguous assessment of the valence state of the dioxothiadiazole-based compounds based solely on the structural data .
Chemical Reactions Analysis
The chemical reactions of 1,2,5-Thiadiazolidine 1,1-dioxide have been studied. The compound has been found to undergo various reactions, including mainly the chemical methods for the successful reduction of dioxothiadiazoles to their anion radical forms and the ability to form coordination compounds . Other reactions include the addition of alpha-diamines, such as ethylendiamine and o-phenylendiamine .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,5-Thiadiazolidine 1,1-dioxide have been studied. The compound is known for its reactivity, physicochemical properties, and main uses in chemistry and material sciences .
Scientific Research Applications
Enzyme Inhibition
1,2,5-Thiadiazolidine 1,1-dioxide has been developed as an inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B), which is significant for its potential role in therapeutic interventions (Ruddraraju et al., 2015). Similarly, it has been investigated for its inhibitory activity towards human leukocyte elastase and cathepsin G, indicating its potential in therapeutic applications related to these enzymes (Groutas et al., 1994).
Chemical Reactions and Structure
The compound reacts interestingly with sulfuryl chloride, leading to unexpected dimeric products, showcasing its unique reactivity and structural properties (Dou et al., 2009). Another study focused on the synthesis and structure of chiral substituted 1,2,5-thiadiazolidine 1,1-dioxides, examining their potential as peptidomimetic scaffolds, which is valuable in drug design and synthesis (Bendjeddou et al., 2006).
Inhibitory Potency and Molecular Interactions
1,2,5-Thiadiazolidine 1,1-dioxide has been utilized to create inhibitors that show selective and potent inhibition of various enzymes like human leukocyte elastase, cathepsin G, and proteinase 3. These studies highlight its effectiveness and specificity in inhibiting these enzymes, which is crucial for therapeutic applications (Groutas et al., 1998).
Applications in Molecular Modelling
Its derivatives have been designed as inhibitors for major histocompatibility complex class-II, a crucial component in immunology. The molecular modelling and synthesis of these derivatives demonstrate the compound's utility in designing molecules with specific biological targets (Ducry et al., 1999).
Spectroscopy and Density Functional Studies
New thiadiazole 1,1-dioxide compounds, including 1,2,5-thiadiazolidine 1,1-dioxide derivatives, have been synthesized and characterized using various spectroscopic methods. These studies provide insights into their molecular structures and electronic properties, which are essential for understanding their reactivity and potential applications (Alpaslan et al., 2018).
Exploration of the Scaffold for Enzyme Inhibition
The 1,2,5-thiadiazolidin-3-one 1,1 dioxide scaffold has been extensively studied for its potential in probing the subsites of various serine proteases, demonstrating its versatility and significance in enzyme inhibition research (Groutas et al., 2001).
Safety And Hazards
Safety measures for handling 1,2,5-Thiadiazolidine 1,1-dioxide include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition . This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard .
properties
IUPAC Name |
1,2,5-thiadiazolidine 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O2S/c5-7(6)3-1-2-4-7/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBZIZGMAVRJPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNS(=O)(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440245 | |
Record name | 1,2,5-thiadiazolidine 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00440245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,5-Thiadiazolidine 1,1-dioxide | |
CAS RN |
5823-51-8 | |
Record name | 1,2,5-thiadiazolidine 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00440245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1lambda6,2,5-thiadiazolidine-1,1-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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